N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a thiazole core substituted with a phenyl group at position 4 and a benzo[d][1,3]dioxole-5-carboxamide moiety at position 5. The thiazole's 2-position is modified with a thioether-linked methylamino-oxoethyl chain.
Properties
IUPAC Name |
N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c1-21-16(24)10-28-20-22-17(12-5-3-2-4-6-12)19(29-20)23-18(25)13-7-8-14-15(9-13)27-11-26-14/h2-9H,10-11H2,1H3,(H,21,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHXSNDOPKRGGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC(=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS Number: 946327-81-7) is a complex organic compound that exhibits a variety of biological activities. This article will explore its synthesis, biological mechanisms, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The molecular formula of this compound is C21H21N3O3S2, with a molecular weight of 427.5 g/mol. The structure includes a thiazole ring, which is known for its diverse biological activities, and a benzo[d][1,3]dioxole moiety that may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O3S2 |
| Molecular Weight | 427.5 g/mol |
| CAS Number | 946327-81-7 |
Anticancer Properties
Research indicates that thiazole derivatives often exhibit significant anticancer activity. In a study involving various thiazole compounds, including those similar to this compound, it was found that certain derivatives displayed selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For example, compounds derived from benzothiazoles were tested against the WI-38 VA-13 subline and showed promising results with EC50 values ranging from 28 to 290 ng/mL .
The mechanism through which this compound exerts its biological effects is not fully elucidated; however, thiazole derivatives are known to inhibit various enzymes and cellular pathways. For instance, some thiazole compounds have been identified as inhibitors of p56 lck, a protein tyrosine kinase involved in T-cell activation . This inhibition can lead to reduced T-cell proliferation, suggesting potential applications in immunomodulation.
Antioxidant Activity
Thiazole-containing compounds have also shown antioxidant properties. In vitro studies demonstrated that certain derivatives could scavenge reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases . This suggests that this compound might possess neuroprotective effects relevant for conditions like Alzheimer's disease.
Case Studies and Research Findings
- Inhibition of Amyloid-Beta Interaction : A study highlighted the potential of thiazole derivatives in inhibiting the interaction between amyloid-beta peptide and amyloid-binding alcohol dehydrogenase (ABAD), which has been implicated in Alzheimer's disease pathogenesis. Compounds similar to this compound demonstrated significant inhibition with IC50 values in the micromolar range .
- Cytotoxicity Against Cancer Cell Lines : A series of studies evaluated the cytotoxic effects of thiazole derivatives against various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Compounds exhibited varying degrees of potency, indicating that structural modifications could enhance their anticancer activity .
Comparison with Similar Compounds
Structural Analogues with Thiazole Cores
2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide (Compound 5b)
- Structure: Shares the 4-phenylthiazole and benzo[d][1,3]dioxole groups but replaces the thioether-methylamino-oxoethyl chain with a benzoyl group at the thiazole's 2-position.
- Synthesis : Synthesized via HATU-mediated coupling (45% yield, >95% purity) .
- Key Difference : The benzoyl group may reduce solubility compared to the thioether chain in the target compound.
4-Methyl-2-phenylthiazole-5-carbohydrazide Derivatives
- Structure : Features a 4-methyl-2-phenylthiazole core with carbohydrazide at position 5 (vs. benzo[d][1,3]dioxole carboxamide in the target) .
- Activity : Compounds 7b and 11 showed potent anticancer activity (IC50 = 1.61–1.98 µg/mL against HepG-2 cells), suggesting that substituent type at position 5 critically influences efficacy .
N-Substituted 2-(4-Pyridinyl)thiazole Carboxamides
- Structure : Replaces the 4-phenyl group with 4-pyridinyl and varies carboxamide substituents .
- Synthesis : Utilizes similar coupling reagents (e.g., EDCI, HOBt), but the 4-pyridinyl group may alter electronic properties compared to phenyl .
Analogues with Benzo[d][1,3]dioxole Moieties
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)penta-2,4-dienamide Derivatives (D14–D20)
- Structure : Retains the benzo[d][1,3]dioxole group but replaces the thiazole core with a penta-2,4-dienamide chain .
- Synthesis : Lower yields (13.7–24.8%) compared to thiazole derivatives, possibly due to instability of the dienamide backbone .
- Key Difference : The rigid thiazole core in the target compound may enhance metabolic stability versus the flexible dienamide.
Functional Group Comparisons
Thioether vs. Benzoyl or Pyridinyl Groups
- 4-Phenyl vs. 4-Pyridinyl : The phenyl group in the target compound enhances lipophilicity, whereas pyridinyl may improve solubility but reduce membrane permeability .
Benzo[d][1,3]dioxole Carboxamide vs. Carbohydrazide
- Benzo[d][1,3]dioxole : The methylenedioxy group enhances aromatic π-stacking and may confer resistance to oxidative metabolism .
- Carbohydrazide : Found in active anticancer compounds but may exhibit higher metabolic clearance due to hydrazine instability .
Stability Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
